2-Trifluoromethyl adenosine

Antimycobacterial Tuberculosis Adenosine Kinase

Standard adenosine or 2-chloro analogs introduce confounding variables due to different electronic and steric profiles. This CF3-substituted nucleoside delivers unique pharmacology. - **A3 AR-focused SAR**: N6-benzyl-2-CF3 adenosine shows reduced hA1 AR efficacy vs. 2-chloro, minimizing cardiovascular off-target effects. - **19F NMR probe**: Resolvable substrate/product resonances for real-time enzyme tracking (Fhit, DcpS). - **Oligonucleotide tuning**: Enhances nuclease resistance; increases RNA duplex Tm while decreasing DNA duplex Tm. - **Acid-stability benchmark**: Reference standard for fluorinated purine nucleoside stability studies.

Molecular Formula C11H12F3N5O4
Molecular Weight 335.24 g/mol
Cat. No. B15583570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl adenosine
Molecular FormulaC11H12F3N5O4
Molecular Weight335.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H12F3N5O4/c12-11(13,14)10-17-7(15)4-8(18-10)19(2-16-4)9-6(22)5(21)3(1-20)23-9/h2-3,5-6,9,20-22H,1H2,(H2,15,17,18)/t3-,5?,6+,9-/m1/s1
InChIKeyXZAXKLMYAMKNFC-DTUHVUQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Trifluoromethyl Adenosine: Research Applications & Properties


2‑Trifluoromethyl adenosine (CAS 4627‑40‑1) is a purine nucleoside analog characterized by the substitution of a trifluoromethyl (–CF₃) group at the 2‑position of the adenine base [REFS‑1]. This modification imparts unique electronic properties, including strong electron‑withdrawing effects and increased lipophilicity, which fundamentally alter the molecule's interaction with adenosine receptors and metabolic enzymes compared to other 2‑substituted analogs [REFS‑2]. The compound has been investigated as an adenosine receptor modulator [REFS‑3], an inhibitor of fatty acid synthesis [REFS‑4], and a scaffold for the development of antimycobacterial agents [REFS‑5].

1
Lymphoid malignancy antimetabolite mechanism studies
2
Adenosine receptor functional selectivity research
3
19F NMR probe for enzymatic activity monitoring

Why Unmodified Analogs Cannot Substitute for 2-Trifluoromethyl Adenosine


The 2‑trifluoromethyl group (–CF₃) is not a simple bioisostere of chloro, fluoro, or methyl substituents. Its strong electron‑withdrawing nature (Hammett σₚ = 0.54 for CF₃ vs. 0.06 for F) and larger steric bulk (molar refractivity: CF₃ = 5.0, CH₃ = 5.7, Cl = 6.0, F = 0.9) profoundly alter receptor‑ligand interactions [REFS‑1]. Empirical data demonstrate that while 2‑chloroadenosine exhibits a clear preference for the A₂A receptor (Kᵢ = 80 nM) [REFS‑2], 2‑trifluoromethyl substitution, when combined with an N⁶‑benzyl group, reduces efficacy at the A₁ receptor [REFS‑3]. Furthermore, 2‑trifluoromethyl adenosine uniquely inhibits fatty acid synthesis in vitro, a property not reported for 2‑chloro or 2‑fluoro analogs [REFS‑4]. These differences in receptor subtype modulation and secondary pharmacology preclude generic substitution in experimental workflows.

Electronic & steric mismatch
2-CF3 group imparts distinct inductive and steric effects not replicated by Cl, CN, or SCH3 analogs
Receptor functional shift
A1 adenosine receptor efficacy may be attenuated relative to 2-chloro derivatives, altering pharmacological profile
Enzymatic & duplex changes
ADA susceptibility and RNA/DNA duplex thermal stability differ from unmodified or 2'-O-methyl analogs

Head-to-Head Evidence for 2-Trifluoromethyl Adenosine


A1 Adenosine Receptor Functional Bias

2‑Trifluoromethyl adenosine exhibits moderate inhibitory activity against Mycobacterium tuberculosis adenosine kinase (Mtb AdoK), a validated target for tuberculosis therapy. In an enzymatic assay using wild‑type N‑terminal TEV cleavage site‑fused/His‑tagged Mtb H37Rv AdoK expressed in E. coli, 2‑trifluoromethyl adenosine achieved an IC₅₀ of 2.30 × 10³ nM [REFS‑1]. In contrast, 2‑methyladenosine, a structurally related 2‑substituted analog, shows only 10–90% inhibition at 0.1 mM (100,000 nM) in a comparable assay format [REFS‑2], indicating that the trifluoromethyl substituent confers a substantial enhancement in potency.

A1 AR Functional Bias
Head-to-head
Reduced hA1 AR efficacy vs. 2-chloro-N6-benzyl adenosine (full agonist)
Supports A3 AR-focused selectivity studies
Scaffold-dependent context; cAMP assay in CHO cells
Antimycobacterial Tuberculosis Adenosine Kinase

Chemoselective C2-Trifluoromethylation Route

2‑Trifluoromethyl adenosine has been shown to inhibit fatty acid synthesis in vitro [REFS‑1]. This activity is notably absent in the pharmacological profiles of 2‑chloroadenosine and 2‑fluoroadenosine. 2‑Chloroadenosine is characterized as a metabolically stable adenosine receptor agonist (Kᵢ A₁ = 300 nM, A₂A = 80 nM, A₃ = 1900 nM) [REFS‑2] and is not reported to inhibit fatty acid synthesis. Similarly, 2‑fluoroadenosine is identified as an A₂A‑selective agonist (4.8‑fold selectivity) [REFS‑3] with no documented effect on FASN. While no IC₅₀ value is currently available for the fatty acid synthesis inhibition of 2‑trifluoromethyl adenosine, the qualitative presence of this activity constitutes a unique differentiation point.

C2-Regioisomer Synthesis
Cross-study
~37% yield for 2-CF3 adenosine vs. up to 95% for 8-CF3 guanosine
Informs regioisomer purity and synthetic feasibility
Protecting-group strategy dependent
Lipid Metabolism Fatty Acid Synthase (FASN) Metabolic Disease

Exonuclease Resistance and Duplex Stability Modulation

In a systematic study of 2‑substituted adenosine analogs, the combination of an N⁶‑benzyl group with various 2‑substituents was evaluated for functional effects on cAMP production at recombinant human A₁ adenosine receptors (hA₁AR). Both 2‑trifluoromethyl and 2‑chloro substitutions, when paired with N⁶‑benzyl, resulted in reduced efficacy at the A₁AR compared to the unsubstituted N⁶‑benzyl adenosine [REFS‑1]. However, the study did not report Kᵢ values for the 2‑trifluoromethyl analog, whereas 2‑chloroadenosine is well‑characterized with a Kᵢ of 300 nM at A₁ and 80 nM at A₂A [REFS‑2]. The shared efficacy‑modulating property confirms that 2‑trifluoromethyl adenosine belongs to a class of 2‑substituted analogs that can fine‑tune receptor activation, but the exact quantitative differences in affinity remain unquantified.

Exonuclease & Duplex Stability
Head-to-head
Increased exonuclease resistance; DNA duplex Tm↓, RNA duplex Tm↑
Enables strand-specific hybridization tuning
Contrasts with 2'-O-Me and 2'-SCF3 labels
Adenosine Receptors GPCR Efficacy cAMP

Glycosidic Bond Stability vs. Non-Fluorinated Nucleosides

The trifluoromethylation of adenosine can yield a mixture of regioisomers (C2, C8, or both), with the selectivity heavily dependent on the protection strategy employed. Optimized protocols for 2‑trifluoromethyl adenosine achieve yields of up to 37% [REFS‑1]. This yield is comparable to that of other CF₃‑modified adenosine regioisomers, as the same synthetic approaches often produce mixtures [REFS‑1]. In contrast, 2‑chloroadenosine can be synthesized via simpler halogenation methods with yields typically exceeding 60% [REFS‑2]. The moderate and regioisomer‑dependent yield of 2‑trifluoromethyl adenosine directly impacts its commercial cost and availability, making it a more specialized and higher‑value procurement item than 2‑chloroadenosine.

Glycosidic Bond Stability
Class-level
CF3 substitution (3'-C analogs) enhances resistance to acid-catalyzed cleavage
Supports chemical stability benchmarking
Data to verify; derived from 3'-C-CF3 series
Nucleoside Synthesis Trifluoromethylation Process Chemistry

19F NMR Probe for Real-Time Enzymatic Monitoring

2‑Trifluoromethyl adenosine demonstrates stability at ambient temperature for several days during shipping and customs handling [REFS‑1]. This contrasts with native adenosine, which is susceptible to rapid deamination by adenosine deaminase (half‑life in human plasma < 10 seconds) [REFS‑2]. While 2‑chloroadenosine is also recognized as metabolically stable [REFS‑3], the specific stability of the 2‑trifluoromethyl analog under ambient conditions is a practical advantage for procurement and initial laboratory handling. However, no quantitative head‑to‑head stability comparison (e.g., half‑life in buffer or plasma) between 2‑trifluoromethyl adenosine and 2‑chloroadenosine has been published.

19F NMR Probe
Cross-study
~3× sensitivity enhancement; resolvable substrate/product signals
Enables background-free enzymatic monitoring
Minimal RNA duplex destabilization vs. SCF3
Chemical Stability Storage Handling

Key Applications of 2-Trifluoromethyl Adenosine


Adenosine Receptor Functional Selectivity Studies

2‑Trifluoromethyl adenosine is a suitable starting point for medicinal chemistry campaigns aimed at inhibiting Mtb adenosine kinase. With an IC₅₀ of 2.30 μM, it offers a >40‑fold potency advantage over 2‑methyladenosine, which shows only partial inhibition at 100 μM [REFS‑1]. Researchers developing new antitubercular agents can use 2‑trifluoromethyl adenosine as a lead scaffold for structure‑activity relationship (SAR) studies, focusing on optimizing the C2‑trifluoromethyl group and exploring N⁶‑substitutions to enhance potency and selectivity.

Antisense Oligonucleotide and siRNA Engineering

The unique ability of 2‑trifluoromethyl adenosine to inhibit fatty acid synthesis in vitro [REFS‑1] makes it a valuable tool for investigating the crosstalk between adenosine receptor pathways and lipid metabolism. This dual functionality is not shared by 2‑chloroadenosine or 2‑fluoroadenosine [REFS‑2][REFS‑3]. Researchers studying metabolic disorders, obesity, or cancer metabolism can employ 2‑trifluoromethyl adenosine to dissect whether observed phenotypic effects are mediated by adenosine receptor engagement, fatty acid synthase inhibition, or a combination of both.

19F NMR Real-Time Enzymology and RNA Dynamics

When combined with an N⁶‑benzyl group, 2‑trifluoromethyl adenosine exhibits reduced efficacy at the human A₁ adenosine receptor [REFS‑1]. This property positions it as a scaffold for the rational design of partial A₁AR agonists, which are sought after for their therapeutic potential in atrial fibrillation, angina, and neuroprotection without the profound bradycardia and hypotension associated with full agonists. Further characterization is required to quantify its affinity and selectivity profile, but the existing efficacy data justify its inclusion in A₁AR‑focused discovery programs.

ADME Stability Profiling of Fluorinated Nucleoside Analogs

The trifluoromethyl group serves as an effective ¹⁹F NMR probe due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. Protocols for the efficient synthesis of 2‑trifluoromethyl adenosine and its corresponding monophosphates have been established [REFS‑1], enabling the incorporation of this CF₃‑labeled nucleoside into RNA or small molecule probes. This application leverages the unique spectroscopic properties of the –CF₃ group, which are not available in chloro‑, fluoro‑, or methyl‑substituted analogs.

Application
Selection Property
Validation Focus
Adenosine receptor selectivity studies
Biased signaling away from A1 AR agonism
A3 AR-focused SAR; minimal A1 off-target context
Antisense oligonucleotide engineering
Bidirectional RNA duplex stabilization
Strand-specific hybridization tuning
19F NMR enzymology & RNA dynamics
Enhanced 19F sensitivity (three equivalent nuclei)
Background-free reaction tracking
Chemical stability benchmarking
CF3-mediated resistance to acidic glycosidic cleavage
Storage and formulation stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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